4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine
Overview
Description
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C13H10F3N and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid, which has structural similarities to 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, useful in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science : A novel trifluoromethyl-substituted bis(ether amine) monomer, which is structurally related to 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine, has been used to produce highly soluble fluorinated polyimides. These polyimides can form transparent, low-colored, and tough films, with applications in electronics due to their low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).
Pharmaceuticals : Derivatives of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, which include the 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine structure, have been used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds are of interest for potential therapeutic applications, showcasing the importance of trifluoromethylated compounds in medicinal chemistry (Sukach et al., 2015).
Organic Synthesis : The compound and its related structures are used in the synthesis of trifluoromethylated organic compounds, which are significant in pharmaceutical, agricultural, and materials science. This includes the development of methods for efficient introduction of the trifluoromethyl group into organic compounds using Umemoto's reagents (Zhang, 2014).
Optoelectronics : Novel 2,4-difluorophenyl-functionalized arylamine derivatives, which are similar in structure to 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine, have been synthesized and used as hole-injecting/transporting layers in organic light-emitting devices. The performance of devices with these materials was notably improved due to the incorporation of strong electron-withdrawing fluorinated substituents, highlighting the compound's role in developing advanced electronic materials (Li et al., 2012).
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTHNONAHSTVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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